molecular formula C22H21FN6O3 B1226694 7-Azidoketanserin CAS No. 95653-71-7

7-Azidoketanserin

Cat. No.: B1226694
CAS No.: 95653-71-7
M. Wt: 436.4 g/mol
InChI Key: VRTVLDGNARCSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azidoketanserin is a photolabile derivative of ketanserin, a well-characterized serotonin (5-HT₂A) receptor antagonist and vesicular monoamine transporter 2 (VMAT2) inhibitor. Structurally, it incorporates an azido group at the 7-position of the ketanserin backbone (Figure 8, compound 26) . This modification enhances its utility as a photoaffinity ligand, enabling covalent crosslinking to VMAT2 for molecular mapping studies. The compound exhibits high affinity for the tetrabenazine (TBZ) binding site on VMAT2, with a Ki of 23 nM for inhibiting [³H]DTBZ binding in bovine chromaffin granule membranes . Its primary applications include elucidating VMAT2 localization and function in tissues such as rat striatum, human adrenal medulla, and pheochromocytoma .

Properties

CAS No.

95653-71-7

Molecular Formula

C22H21FN6O3

Molecular Weight

436.4 g/mol

IUPAC Name

7-azido-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H21FN6O3/c23-16-3-1-14(2-4-16)20(30)15-7-9-28(10-8-15)11-12-29-21(31)18-6-5-17(26-27-24)13-19(18)25-22(29)32/h1-6,13,15H,7-12H2,(H,25,32)

InChI Key

VRTVLDGNARCSNO-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=C(C=C4)N=[N+]=[N-])NC3=O

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=C(C=C4)N=[N+]=[N-])NC3=O

Other CAS No.

95653-71-7

Synonyms

7-azido-3-(2-(4-(4-fluorobenzoyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)-quinazolinedione
7-azidoketanserin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Ketanserin Derivatives

Ketanserin and Its Binding Properties

Ketanserin serves as the foundational compound, binding competitively to the TBZ site on VMAT2. Its affinity varies with temperature: Kd = 45 nM at 30°C and 6 nM at 0°C . This temperature dependence suggests conformational flexibility in VMAT2 or ligand-receptor interactions. Ketanserin’s structure comprises a benzoyleneurea moiety linked to a piperidine ring, critical for maintaining binding efficacy .

Impact of Structural Modifications on Binding Efficacy

Key structural modifications to ketanserin and their effects on VMAT2 affinity are summarized below:

Compound Structural Modification Binding Affinity (Ki/Kd) Implications
Ketanserin Parent compound Kd 45 nM (30°C), 6 nM (0°C) Baseline affinity for TBZ site
7-Azidoketanserin Azido group at position 7 Ki 23 nM Retains affinity; enables photoaffinity labeling
7-Azido-8-iodoketanserin Azido + iodo at positions 7/8 Kd 5.5 nM (0°C) Enhanced affinity; versatile labeling
Compound 28 +2 methylene groups in linker Ki 950 nM 20-fold affinity loss; linker length critical
Compound 29 Reduced keto group Ki 350 nM Keto group essential for binding
Compounds 30-32 Benzoyleneurea replaced with heterocycles Ki 950–3600 nM Benzoyleneurea crucial for interaction

Key Findings:

  • Linker Length: Lengthening the piperidine-benzoyleneurea linker (Compound 28) reduces affinity 20-fold, emphasizing the importance of spatial alignment .
  • Keto Group Integrity: Reduction of the keto group (Compound 29) lowers affinity by ~15-fold, highlighting its role in hydrogen bonding or steric fit .
  • Benzoyleneurea Necessity: Substituting this moiety (Compounds 30–32) drastically weakens binding, confirming its role as a pharmacophore .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.